molecular formula C14H10N2OS B11955506 (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone CAS No. 301538-71-6

(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone

Cat. No.: B11955506
CAS No.: 301538-71-6
M. Wt: 254.31 g/mol
InChI Key: WKDRGKHVDLLYNT-UHFFFAOYSA-N
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Description

(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone is a chemical compound with the molecular formula C14H10N2OS . This compound is known for its unique structure, which combines a benzothiophene ring with a pyridine ring, connected through a methanone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-1-benzothien-2-YL)(3-pyridinyl)methanone is unique due to its specific arrangement of the benzothiophene and pyridine rings, which may confer distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

301538-71-6

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

(3-amino-1-benzothiophen-2-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H10N2OS/c15-12-10-5-1-2-6-11(10)18-14(12)13(17)9-4-3-7-16-8-9/h1-8H,15H2

InChI Key

WKDRGKHVDLLYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CN=CC=C3)N

Origin of Product

United States

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